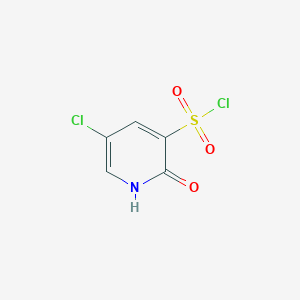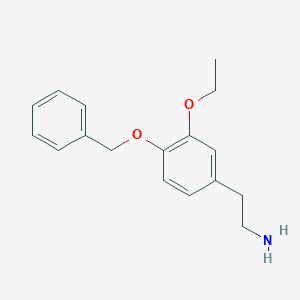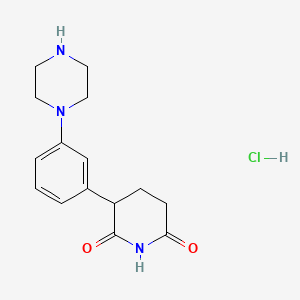
3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride is a compound that belongs to the class of piperidine and piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound is often used as a building block in the development of various pharmaceuticals and has shown potential in treating certain diseases due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic synthesis methods has also been reported, allowing for efficient and scalable production .
化学反応の分析
Types of Reactions
3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. The compound is known to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein . This mechanism is particularly useful in the treatment of sickle cell disease and β-thalassemia.
類似化合物との比較
Similar Compounds
- 3-((3-Fluoro-4-(piperazin-1-yl)phenyl)amino)piperidine-2,6-dione 2,2,2-Trifluoroacetate
- 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride
Uniqueness
3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride is unique due to its specific piperazine and piperidine moieties, which confer distinct biological activities. Its ability to act as a functionalized cereblon ligand and its potential in inducing fetal hemoglobin expression make it particularly valuable in medical research and pharmaceutical development .
特性
分子式 |
C15H20ClN3O2 |
|---|---|
分子量 |
309.79 g/mol |
IUPAC名 |
3-(3-piperazin-1-ylphenyl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H19N3O2.ClH/c19-14-5-4-13(15(20)17-14)11-2-1-3-12(10-11)18-8-6-16-7-9-18;/h1-3,10,13,16H,4-9H2,(H,17,19,20);1H |
InChIキー |
ZCZWNSOAUFBUEF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1C2=CC(=CC=C2)N3CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


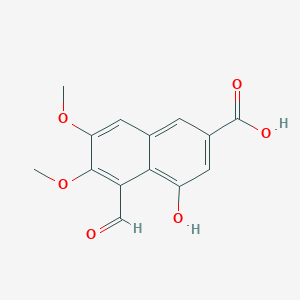
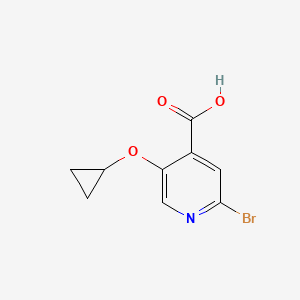
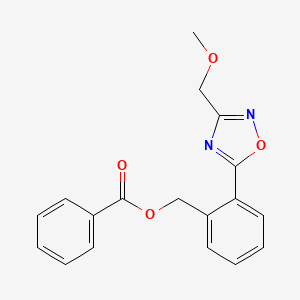
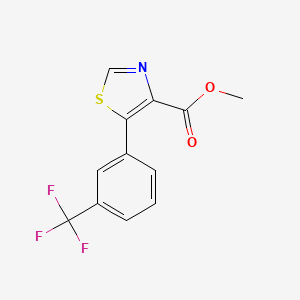
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)
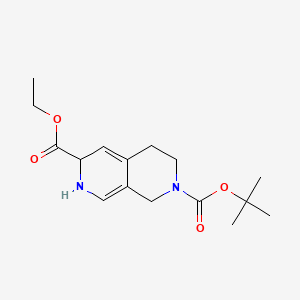
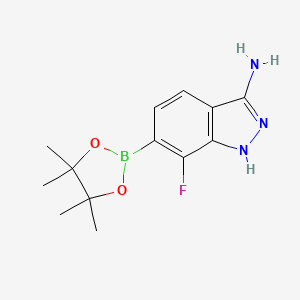
![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)
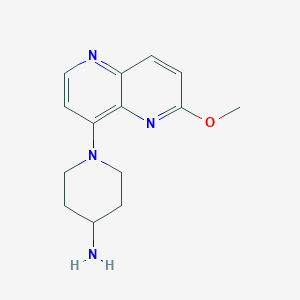

![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
